silane CAS No. 93472-59-4](/img/structure/B14340799.png)
Tris[(2-methylbut-3-yn-2-yl)oxy](phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methylbut-3-yn-2-yl)oxysilane is a chemical compound with the molecular formula C16H24O3Si It is known for its unique structure, which includes a phenyl group attached to a silicon atom, along with three 2-methylbut-3-yn-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbut-3-yn-2-yl)oxysilane typically involves the reaction of phenyltrichlorosilane with 2-methylbut-3-yn-2-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Tris(2-methylbut-3-yn-2-yl)oxysilane follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Tris(2-methylbut-3-yn-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of brominated or nitrated phenylsilane derivatives.
Scientific Research Applications
Tris(2-methylbut-3-yn-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a cross-linking agent.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surface modifier in materials science.
Mechanism of Action
The mechanism of action of Tris(2-methylbut-3-yn-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical synthesis. The phenyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane
- Tris[(2-methylbut-3-yn-2-yl)oxy]methylsilane
Uniqueness
Tris(2-methylbut-3-yn-2-yl)oxysilane is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it suitable for a broader range of applications in scientific research and industry.
Properties
CAS No. |
93472-59-4 |
|---|---|
Molecular Formula |
C21H26O3Si |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
tris(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C21H26O3Si/c1-10-19(4,5)22-25(23-20(6,7)11-2,24-21(8,9)12-3)18-16-14-13-15-17-18/h1-3,13-17H,4-9H3 |
InChI Key |
APCQAQGXFFBULX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)O[Si](C1=CC=CC=C1)(OC(C)(C)C#C)OC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




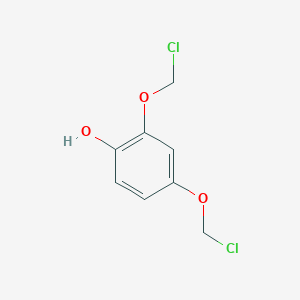
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
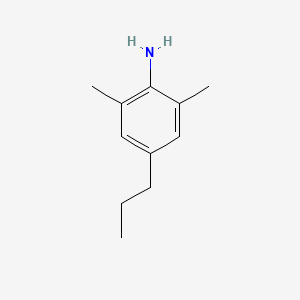
![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
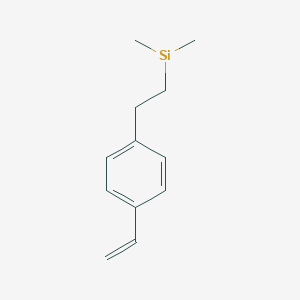

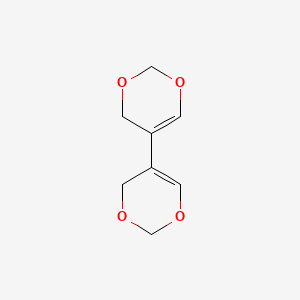

![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
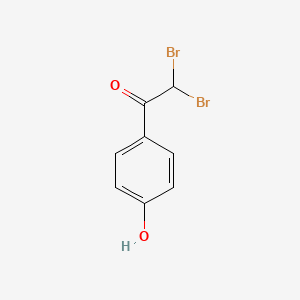
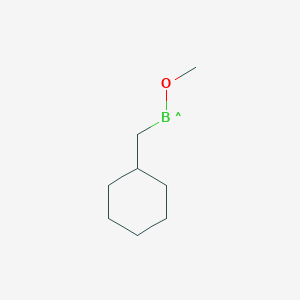
![4-[(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetyl]benzoic acid](/img/structure/B14340805.png)
